2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid
Description
Properties
IUPAC Name |
2-(2-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZWKSKKXYOBFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Thiazole Ring Formation via Cyclization
The foundational step in synthesizing this compound is the construction of the thiazole ring. A widely adopted method involves the cyclization of 2-chlorophenylthiourea with α-haloketones, such as 2-bromo-3-methylbutanoic acid, under basic conditions. The reaction proceeds via nucleophilic attack of the thiourea’s sulfur atom on the α-carbon of the haloketone, followed by dehydrohalogenation to form the heterocyclic core.
Key Reaction Conditions:
- Solvent System: Ethanol-water mixtures (3:1 v/v) are preferred for their ability to dissolve both polar and non-polar intermediates.
- Base: Potassium carbonate (K₂CO₃) is used to maintain a pH of 8–9, facilitating deprotonation and cyclization.
- Temperature and Time: Reflux at 80–90°C for 6–8 hours achieves yields of 65–70%.
Mechanistic Insight:
The thiourea’s amino group coordinates with the α-haloketone’s carbonyl oxygen, aligning reactants for intramolecular cyclization. The chlorine atom on the phenyl group enhances electrophilicity at the reaction site, promoting ring closure.
Carboxylic Acid Group Introduction
The carboxylic acid moiety is introduced via carboxylation of the intermediate thiazole derivative. Two primary approaches dominate:
Direct Carboxylation with CO₂
Exposing the methyl ester precursor to pressurized CO₂ (5–10 atm) in the presence of a palladium catalyst (e.g., Pd/C) at 120–150°C for 12–18 hours achieves carboxylation. This method yields 75–80% pure product but requires specialized equipment for high-pressure reactions.
Hydrolysis of Cyano Intermediates
An alternative route involves hydrolyzing a nitrile-substituted thiazole intermediate. For example, treating 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carbonitrile with concentrated HCl (6 M) at 100°C for 4–6 hours converts the cyano group to a carboxylic acid. This method avoids high-pressure conditions but risks over-hydrolysis of sensitive functional groups.
Industrial-Scale Optimization
Continuous Flow Reactor Systems
To enhance throughput, industrial protocols employ continuous flow reactors for the cyclization step. A representative setup uses:
Purification Techniques
Crystallization: The crude product is dissolved in hot ethanol (80°C) and cooled to 4°C, inducing crystallization. Two recrystallizations typically achieve ≥99% purity.
Chromatography: For pharmaceutical-grade material, reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30 v/v) removes trace impurities.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.2–7.5 ppm (m, 4H, aromatic protons)
- δ 2.4 ppm (s, 3H, methyl group)
- δ 12.1 ppm (broad, 1H, carboxylic acid proton).
FT-IR (KBr):
- 1680–1700 cm⁻¹ (C=O stretch)
- 1540 cm⁻¹ (N–H bend).
X-ray Crystallography:
Bond lengths confirm thiazole ring geometry:
- C–S: 1.74–1.76 Å
- C–N: 1.32–1.35 Å.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclization-Carboxylation | Nitrile Hydrolysis |
|---|---|---|
| Yield | 70–80% | 65–75% |
| Purity | ≥99% | 95–98% |
| Reaction Time | 18–24 hours | 6–8 hours |
| Equipment Complexity | High (pressure vessels) | Moderate |
| Scalability | Industrial | Laboratory-scale |
Emerging Methodologies
Microwave-Assisted Synthesis
Recent trials using microwave irradiation (300 W, 120°C) reduce cyclization time to 20–30 minutes while maintaining yields of 70–75%. This approach is energy-efficient but requires precise temperature control to prevent decomposition.
Enzymatic Carboxylation
Preliminary studies explore carboxylation using carbonic anhydrase mutants. At pH 7.4 and 37°C, this method achieves 50–60% conversion but remains impractical for large-scale use.
Challenges and Solutions
Challenge 1: Byproduct Formation During Cyclization
- Cause: Competing reactions between thiourea’s amino group and haloketone’s ester moiety.
- Solution: Use of protecting groups (e.g., tert-butoxycarbonyl) on the amino group reduces side reactions.
Challenge 2: Low Solubility in Polar Solvents
- Cause: Hydrophobic chlorophenyl group limits dissolution.
- Solution: Co-solvents like dimethylformamide (DMF)-water (1:1 v/v) improve solubility during crystallization.
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of thiazole derivatives, including 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid. The compound has shown promising results against various cancer cell lines.
Case Studies
- A study reported that a derivative similar to this compound demonstrated strong selectivity against cancer cell lines with IC50 values lower than 30 µM .
- Another research indicated that modifications in the thiazole structure can enhance anticancer activity, with specific substitutions leading to improved efficacy against breast and colon cancer cell lines .
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial activity. The presence of the thiazole ring contributes to the compound's ability to inhibit bacterial growth.
Case Studies
- Research has shown that certain thiazole derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- A specific derivative was found to possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent .
Neurological Applications
Recent studies have explored the potential of thiazole derivatives in treating neurological disorders due to their ability to modulate neurotransmitter systems.
Case Studies
- A study investigated the effect of thiazole derivatives on AMPA receptors, revealing that some compounds significantly enhance receptor activity, which could be beneficial in treating conditions like Alzheimer’s disease .
- Another investigation reported anticonvulsant properties for certain thiazoles, indicating their potential use in epilepsy management .
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer Activity | Induces apoptosis; causes cell cycle arrest | Effective against various cancer cell lines (IC50 < 30 µM) |
| Antimicrobial Activity | Disrupts bacterial cell wall synthesis | Significant activity against S. aureus and E. coli |
| Neurological Disorders | Modulates neurotransmitter systems | Enhances AMPA receptor activity; anticonvulsant effects |
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, inhibiting their function or altering their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: In chemical reactions, the thiazole ring can act as a nucleophile or electrophile, participating in various organic transformations.
Comparison with Similar Compounds
2-aminothiazole: A simpler thiazole derivative with an amino group, used as a precursor in the synthesis of more complex thiazole compounds.
4-methylthiazole-5-carboxylic acid: Lacks the chlorophenyl group but shares the thiazole and carboxylic acid functionalities.
2-chlorophenylthiazole: Contains the chlorophenyl group but lacks the carboxylic acid functionality.
Uniqueness: 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorophenyl group enhances its ability to participate in substitution reactions, while the carboxylic acid group allows for further functionalization and derivatization.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, from organic synthesis to medicinal chemistry.
Biological Activity
2-[(2-Chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H9ClN2O2S. The compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of the chlorophenyl group contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloroaniline with 4-methylthiazole-5-carboxylic acid under controlled conditions. This process may utilize catalysts such as palladium on carbon (Pd/C) in solvents like ethanol to optimize yield and purity.
Antimicrobial Activity
Research has shown that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study indicated that similar compounds demonstrated effective inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
The compound has been investigated for its anticancer effects. Thiazole derivatives are known to inhibit cell proliferation in various cancer cell lines. In particular, compounds with similar structures have shown promising results in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231), indicating potential therapeutic applications in oncology .
Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory activity of thiazole derivatives. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This property could be beneficial in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, contributing to its antioxidant properties .
Case Studies
Several studies have highlighted the efficacy of thiazole derivatives:
- Study on Antimicrobial Activity : A series of thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with a chlorophenyl substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
- Anticancer Research : Thiazole derivatives were evaluated for cytotoxicity against various cancer cell lines. One study reported that a derivative with a similar structure demonstrated an IC50 value of 1.98 µg/mL against breast cancer cells, indicating potent anticancer activity .
Comparative Analysis
The table below summarizes the biological activities observed in various thiazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| 2-(Bromophenyl)amino derivative | High | Moderate | High |
| 4-Methylthiazole derivative | Moderate | High | Low |
Q & A
Q. What are the established synthetic routes for 2-[(2-chlorophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The compound is synthesized via condensation of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate derivatives with 2-chloroaniline. Key steps include:
- Using potassium carbonate in a methanol-water mixture (3:1 v/v) under reflux for 6–8 hours.
- Maintaining a 1:1.2 molar ratio of starting materials to minimize side products.
- Purification via recrystallization from ethanol yields ~65–70% purity. Adjusting pH to 5–6 during workup prevents carboxylate group protonation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography (using SHELXL software) confirms the thiazole ring geometry and substituent positions, with typical C–S bond lengths of 1.74–1.76 Å .
- 1H/13C NMR : Aromatic protons appear at δ 7.2–7.5 ppm; the methyl group resonates at δ 2.4 ppm.
- FT-IR : C=O stretch at 1680–1700 cm⁻¹ and N–H bending at 1540 cm⁻¹ verify functional groups .
Q. What primary biological activities have been reported for this compound?
Methodological Answer:
- Antidiabetic activity : Reduces blood glucose by 45% in streptozotocin (STZ)-induced diabetic rats at 50 mg/kg/day via PPAR-γ activation .
- Antioxidant effects : Increases hepatic glutathione (GSH) by 62% and superoxide dismutase (SOD) by 38% in vivo, linked to Nrf2 pathway modulation .
Advanced Research Questions
Q. How does the substitution pattern on the chlorophenyl group influence biological activity?
Methodological Answer:
- 2-Chloro substitution shows superior activity compared to 3- or 4-chloro analogs. Molecular docking reveals stronger binding to PPAR-γ (docking score: −9.2 kcal/mol vs. −7.8 for 4-chloro).
- Experimental validation : Compare isomers in parallel assays (e.g., glucose tolerance tests in STZ rats) and quantify tissue distribution via LC-MS/MS .
Q. How can researchers resolve contradictions between in vitro antioxidant data and in vivo oxidative stress reduction?
Methodological Answer:
- Tiered approach :
Confirm in vitro radical scavenging (DPPH/ABTS assays) at physiological pH.
Measure tissue-specific SOD/GSH levels post-administration.
Use LC-MS/MS to detect active metabolites (e.g., sulfonated derivatives).
- Example: Despite moderate in vitro IC50 (28.4 μM in DPPH), the compound upregulates Nrf2 in vivo, increasing hepatic GSH .
Q. What strategies validate the dual mechanism of xanthine oxidase inhibition and insulin sensitization?
Methodological Answer:
- Parallel assays :
Xanthine oxidase inhibition : Spectrophotometric uric acid measurement (IC50 at pH 7.4).
Insulin sensitization : Western blot for p-IRβ Tyr1158 in HepG2 cells.
- In vivo validation : Use hyperuricemic-diabetic comorbid models. At 10 mg/kg, the compound reduces serum uric acid by 38% and improves glucose tolerance by 29% .
Q. How can structural modifications enhance metabolic stability without compromising activity?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the thiazole ring to reduce CYP450-mediated oxidation.
- In silico guidance : Use molecular dynamics simulations to predict metabolic hotspots. Bioisosteric replacement of the carboxylic acid with a tetrazole moiety improves half-life from 2.1 to 5.7 hours in rats .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
